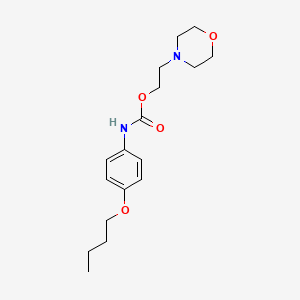methanone CAS No. 64467-91-0](/img/structure/B14488937.png)
[4-(3-Bromopropoxy)phenyl](2-ethylindolizin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromopropoxy)phenylmethanone is a chemical compound with the molecular formula C20H20BrNO2 and a molecular weight of 386.288 . This compound is known for its unique structure, which includes a bromopropoxy group attached to a phenyl ring and an indolizinyl methanone moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropoxy)phenylmethanone typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with 1,3-dibromopropane in the presence of potassium carbonate . The reaction is carried out under reflux conditions to facilitate the formation of the bromopropoxy group. The resulting intermediate is then reacted with 2-ethylindolizin-3-ylmethanone under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromopropoxy)phenylmethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the indolizinyl moiety.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound.
Applications De Recherche Scientifique
4-(3-Bromopropoxy)phenylmethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Mécanisme D'action
The mechanism of action of 4-(3-Bromopropoxy)phenylmethanone involves its interaction with specific molecular targets and pathways. The bromopropoxy group can participate in nucleophilic substitution reactions, while the indolizinyl moiety can interact with various biological targets. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes or receptors involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Bromopropoxy)phenylmethanone
- 4-(3-Bromopropoxy)phenylmethanone
- 4-(3-Bromopropoxy)phenylmethanone
Uniqueness
4-(3-Bromopropoxy)phenylmethanone is unique due to the presence of both the bromopropoxy group and the indolizinyl methanone moiety. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications .
Propriétés
Numéro CAS |
64467-91-0 |
|---|---|
Formule moléculaire |
C20H20BrNO2 |
Poids moléculaire |
386.3 g/mol |
Nom IUPAC |
[4-(3-bromopropoxy)phenyl]-(2-ethylindolizin-3-yl)methanone |
InChI |
InChI=1S/C20H20BrNO2/c1-2-15-14-17-6-3-4-12-22(17)19(15)20(23)16-7-9-18(10-8-16)24-13-5-11-21/h3-4,6-10,12,14H,2,5,11,13H2,1H3 |
Clé InChI |
UMWUNJRLZKIFKY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N2C=CC=CC2=C1)C(=O)C3=CC=C(C=C3)OCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


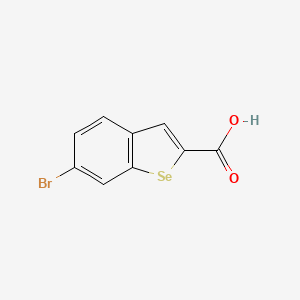
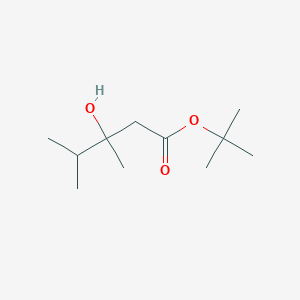
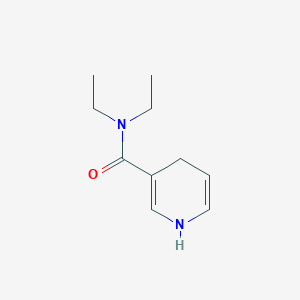
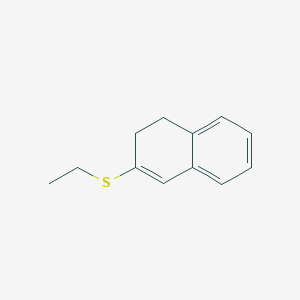
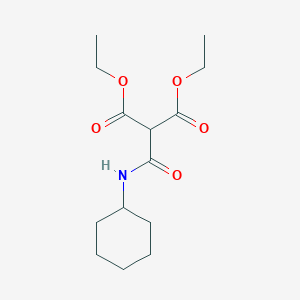
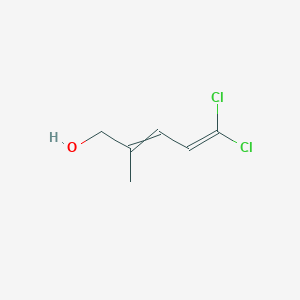
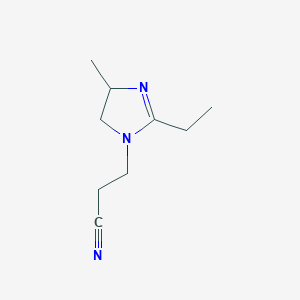

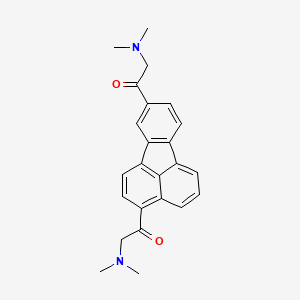

![2-[Di(propan-2-yl)amino]-3-(4-nitrophenyl)cycloprop-2-en-1-one](/img/structure/B14488901.png)
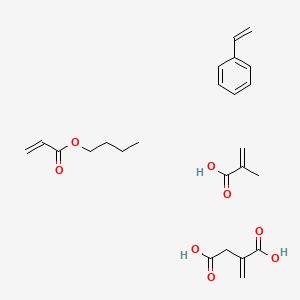
![8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane](/img/structure/B14488921.png)
